1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide
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Overview
Description
1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a chlorobenzoyl group attached to the indoline ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide involves several steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chlorobenzoyl chloride with N-methylindoline-2-carboxamide under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme . The exact molecular pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorobenzoyl)indole: This compound shares a similar structure but lacks the N-methyl and carboxamide groups.
2-chlorobenzoylthiourea: This compound contains a thiourea group instead of the carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis, a promising candidate in medicinal chemistry, and a useful material in industrial applications. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-19-16(21)15-10-11-6-2-5-9-14(11)20(15)17(22)12-7-3-4-8-13(12)18/h2-9,15H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXABPFHNCVZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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